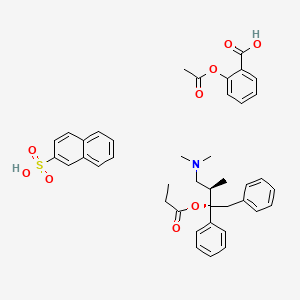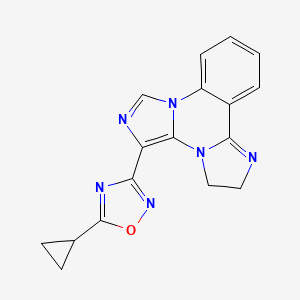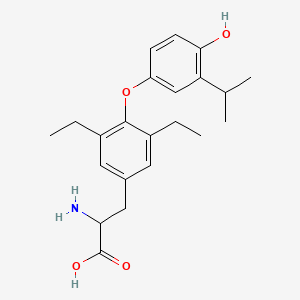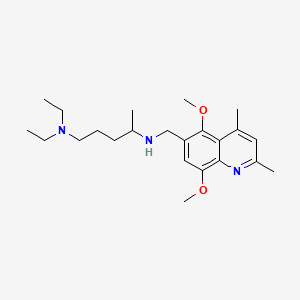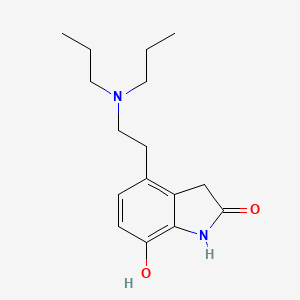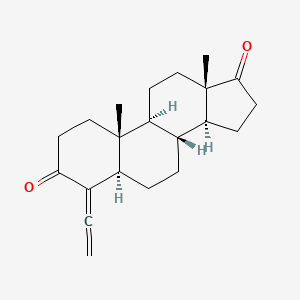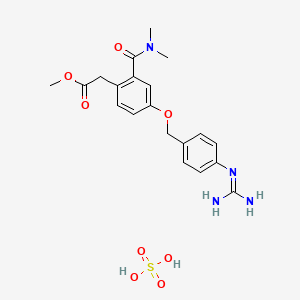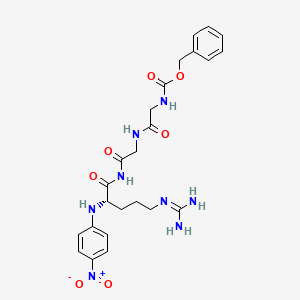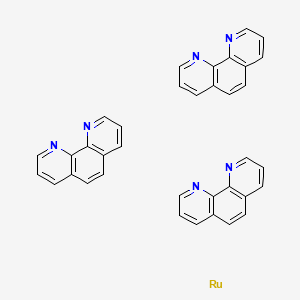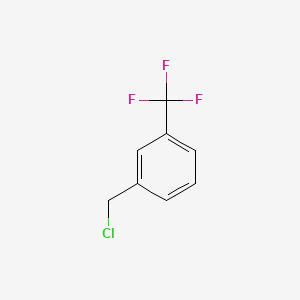
3-(三氟甲基)苄基氯
描述
1-(Chloromethyl)-3-(trifluoromethyl)benzene, also known as CMTFB, is an aromatic compound that has been used in a wide range of scientific research applications. It is an important intermediate in organic synthesis and has been used in the synthesis of numerous compounds, including pharmaceuticals. CMTFB has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学研究应用
有机合成
3-(三氟甲基)苄基氯: 是一种有机合成中的通用试剂。 它在合成二硫代氨基甲酸酯中特别有用,二硫代氨基甲酸酯是一种用途广泛的化合物,从橡胶中的硫化促进剂到农业中的杀菌剂都有应用 . 此外,它还用作合成4-硝基-3-三氟甲基-[N-(4-羟基苯基)]苯甲酰胺的前体,这种化合物可能在开发新的药物中具有潜在的应用 .
药物研究
在药物研究中,3-(三氟甲基)苄基氯被用于创建药物开发的中间体。 例如,它已被用于合成C-2和C-3取代的吡唑并[1,5-a]嘧啶,这是一类以其治疗特性而闻名的化合物,包括抗肿瘤活性 . 这突出了该化合物在发现和开发新药物中的作用。
材料科学
3-(三氟甲基)苄基氯在材料科学中的应用与其与各种化合物反应形成具有特定性质的材料有关。 例如,它与N,N-二取代二硫代氨基甲酸的钠盐反应生成二硫代氨基甲酸酯,可以利用这些反应来创建具有增强耐久性和耐化学性的特种聚合物 .
化学工程
在化学工程中,3-(三氟甲基)苄基氯对于合成复杂的有机分子至关重要。 它在创建更复杂结构的构建块中的作用对于工艺流程的设计和工业规模化学生产方法的开发至关重要 .
环境科学
虽然3-(三氟甲基)苄基氯在环境科学中的直接应用尚未广泛记录,但该化合物的衍生物,如二硫代氨基甲酸酯,正在研究其环境影响,特别是其毒性和降解方面。 了解这些衍生物的环境归宿对于评估其使用所带来的生态风险至关重要 .
生物化学
在生物化学中,3-(三氟甲基)苄基氯可用于修饰肽和蛋白质。 三氟甲基是生物活性分子中常见的基团,将其整合到生物分子中可以显著改变其性质,例如提高其代谢稳定性或改变其与生物靶标的相互作用 .
安全和危害
While specific safety and hazards information for “1-(Chloromethyl)-3-(trifluoromethyl)benzene” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
生化分析
Biochemical Properties
1-(Chloromethyl)-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound can interact with various enzymes and proteins, facilitating the introduction of trifluoromethyl groups into organic molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the resulting compounds. In biochemical reactions, 1-(Chloromethyl)-3-(trifluoromethyl)benzene can act as a precursor for the synthesis of fluorinated organic molecules, which are valuable in drug development and other applications .
Cellular Effects
1-(Chloromethyl)-3-(trifluoromethyl)benzene can have various effects on different types of cells and cellular processes This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolismFor example, the presence of the trifluoromethyl group can enhance the lipophilicity of molecules, affecting their ability to interact with cell membranes and intracellular targets .
Molecular Mechanism
The molecular mechanism of action of 1-(Chloromethyl)-3-(trifluoromethyl)benzene involves its ability to form covalent bonds with biomolecules, leading to changes in their structure and function. This compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. The trifluoromethyl group can also participate in hydrogen bonding and van der Waals interactions, further influencing the binding affinity and specificity of the compound. Additionally, 1-(Chloromethyl)-3-(trifluoromethyl)benzene can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and reaction context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Chloromethyl)-3-(trifluoromethyl)benzene can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 1-(Chloromethyl)-3-(trifluoromethyl)benzene can have persistent effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when evaluating the compound’s biological activity .
Dosage Effects in Animal Models
The effects of 1-(Chloromethyl)-3-(trifluoromethyl)benzene can vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on cellular function and overall health. At higher doses, 1-(Chloromethyl)-3-(trifluoromethyl)benzene can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological activity without causing significant harm .
Metabolic Pathways
1-(Chloromethyl)-3-(trifluoromethyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different chemical properties and biological activities. The presence of the trifluoromethyl group can influence the metabolic flux and levels of specific metabolites, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(Chloromethyl)-3-(trifluoromethyl)benzene within cells and tissues are influenced by its chemical properties, including lipophilicity and molecular size. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments. The localization and accumulation of 1-(Chloromethyl)-3-(trifluoromethyl)benzene can vary depending on the tissue type and physiological conditions, affecting its biological activity and potential therapeutic applications .
属性
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASTRVQNVVYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061036 | |
| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
705-29-3 | |
| Record name | 3-(Trifluoromethyl)benzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Trifluoromethylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)benzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α'-chloro-α,α,α-trifluoro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Chloromethyl)benzotrifluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG8S4F46BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3-trifluoromethylbenzyl chloride described in the provided research?
A: The research primarily focuses on the use of 3-trifluoromethylbenzyl chloride as a key intermediate in the synthesis of 3-trifluoromethylphenylacetonitrile [, ]. This compound is obtained through a reaction with sodium cyanide in the presence of a phase transfer catalyst [].
Q2: What are the advantages of the proposed synthesis method for 3-trifluoromethylbenzyl chloride?
A: The research highlights several advantages of the proposed synthesis method [, ]:
- High Yield: The reaction of trifluoromethyl benzene with tripolyformaldehyde, sulfuric acid, and thionyl chloride in the presence of a catalyst leads to a good yield of 3-trifluoromethylbenzyl chloride [].
- Simple Process: The synthesis method involves fewer steps and milder reaction conditions compared to other methods [].
- Reduced Environmental Impact: The process generates recyclable wastewater and minimizes the production of hazardous waste like HF, thereby reducing environmental pollution [].
Q3: Are there any alternative synthesis routes for 3-trifluoromethylbenzyl chloride mentioned in the research?
A: Yes, one alternative route for synthesizing 3-trifluoromethylbenzyl chloride is mentioned []. This method involves reacting α, α, α-trifluorotoluene with trioxymethylene and chlorosulfonic acid under specific conditions to produce the desired compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)
